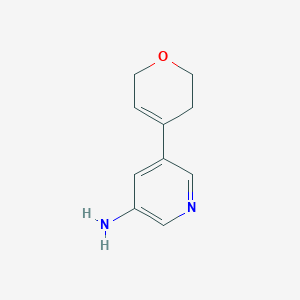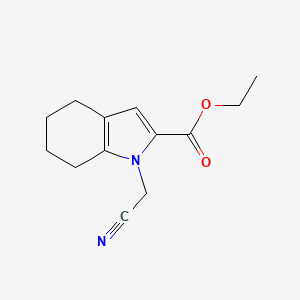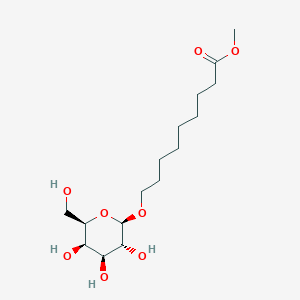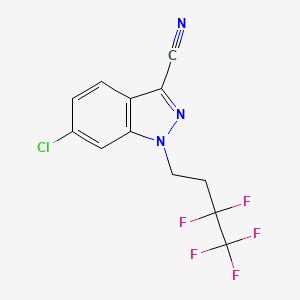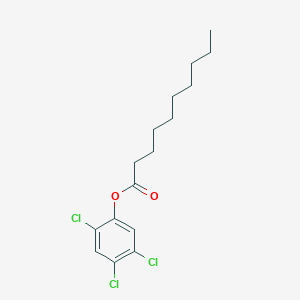![molecular formula C15H13NO2 B8508365 4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)
4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile
概要
説明
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyethoxy group and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobiphenyl.
Substitution Reaction: The bromine atom is substituted with a hydroxyethoxy group using a nucleophilic substitution reaction. This step requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Nitrile Formation: The resulting intermediate undergoes a reaction with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4’-(2-oxoethoxy)[1,1’-biphenyl]-4-carbonitrile or 4’-(2-carboxyethoxy)[1,1’-biphenyl]-4-carbonitrile.
Reduction: Formation of 4’-(2-hydroxyethoxy)[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
4’-(2-Hydroxyethoxy)[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a hydroxyethoxy group and a carbonitrile group on the biphenyl core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
4-[4-(2-hydroxyethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-10-9-17/h1-8,17H,9-10H2 |
InChIキー |
UBKICSCGCBTPCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8508300.png)
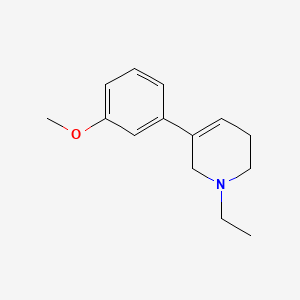
![1-[(3-chlorophenyl)-diphenylmethyl]imidazole](/img/structure/B8508319.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)
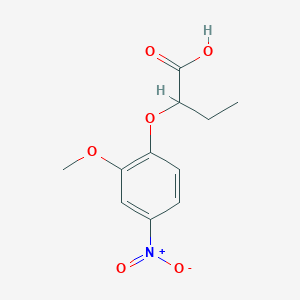
![3-(3,4-Dichlorophenyl)bicyclo[2.2.2]oct-2-ene-2-carbaldehyde](/img/structure/B8508340.png)
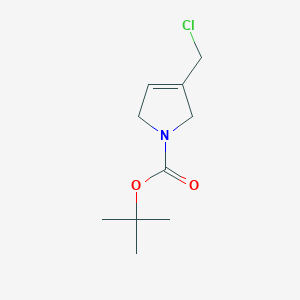
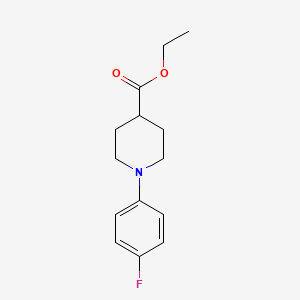
![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)
